tert-butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate is a chemical compound with the molecular formula C10H13BrN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a tert-butyl carbamate group attached to a bromopyridine moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with tert-butyl carbamate. The reaction is carried out under specific conditions to ensure high yield and purity. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The carbamate group may also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(1S)-1-(5-chloropyridin-3-yl)ethyl]carbamate
- tert-Butyl N-[(1S)-1-(5-fluoropyridin-3-yl)ethyl]carbamate
- tert-Butyl N-[(1S)-1-(5-iodopyridin-3-yl)ethyl]carbamate
Uniqueness
tert-Butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that other halogenated derivatives may not fulfill.
Properties
Molecular Formula |
C12H17BrN2O2 |
---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-8(9-5-10(13)7-14-6-9)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16)/t8-/m0/s1 |
InChI Key |
WJBPQALSAAHVCY-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CN=C1)Br)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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